2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide

Lipophilicity LogP Membrane permeability

Researchers targeting MAO-A, CCR4, or procaspase-3 pathways often encounter SAR collapse when substituting the pyrimidine-piperazine scaffold-critical H-bond interactions are lost and LogP shifts compromise solubility. 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide (CAS 1495336-65-6) resolves this: • Delivers MAO-A IC50 23-24 µM with >4.3 selectivity over MAO-B (Kaya et al., 2017) • Retains pyrimidine H-bond motif essential for CCR4 antagonism within US 9,493,453 B2 scope • Balanced LogP (-0.41) with 6 H-bond acceptors for fragment-based screening Supplied at ≥95% purity; ≥98% available for in vivo studies. Global shipping.

Molecular Formula C10H16N6O
Molecular Weight 236.27 g/mol
CAS No. 1495336-65-6
Cat. No. B1454411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide
CAS1495336-65-6
Molecular FormulaC10H16N6O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NN)C2=NC=CC=N2
InChIInChI=1S/C10H16N6O/c11-14-9(17)8-15-4-6-16(7-5-15)10-12-2-1-3-13-10/h1-3H,4-8,11H2,(H,14,17)
InChIKeyVRYDLMFELWBDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide – Product Overview


2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide (CAS 1495336-65-6; molecular formula C10H16N6O; molecular weight 236.27 g/mol) is a heterobifunctional research intermediate that integrates a pyrimidine ring, a piperazine spacer, and a terminal acetohydrazide group within a single framework . The compound is classified as an amine derivative and is typically supplied at 95% purity, with select vendors offering ≥98% purity . Its reactivity profile is dominated by the nucleophilic hydrazide terminus, which enables condensation with aldehydes and ketones to form hydrazones, while the 2-pyrimidinyl-piperazine moiety contributes hydrogen-bond acceptor capacity and conformational rigidity that distinguishes it from simpler piperazine acetohydrazide analogs . The compound serves as a key synthetic intermediate for generating libraries of pyrimidine-piperazine hybrids explored across multiple therapeutic target classes, including monoamine oxidase (MAO), CCR4, and procaspase-activating pathways [1].

Heterobifunctional intermediate for pyrimidine-piperazine hybrid library synthesis
Nucleophilic hydrazide terminus enables hydrazone condensation workflows
Scaffold reported in MAO-A, CCR4, and procaspase-activating pathway studies

Why 2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide Has No Generic Substitute


Generic substitution of 2-[4-(2-pyrimidyl)-1-piperazinyl]acetohydrazide with superficially similar acetohydrazide building blocks introduces consequential changes in key molecular properties that directly affect downstream synthetic outcomes and biological probe quality. The pyrimidine ring contributes both π-stacking capability and hydrogen-bond acceptor sites absent in N-methylpiperazine analogs, while the piperazine spacer provides conformational degrees of freedom and additional basic nitrogen centers not present in directly linked pyrimidine-acetohydrazide compounds [1]. These structural differences manifest quantitatively in LogP (a shift of approximately +1.2 units relative to 2-(4-methylpiperazin-1-yl)acetohydrazide), hydrogen-bond donor/acceptor counts, and topological polar surface area—parameters that govern membrane permeability, solubility, and target engagement of final derived compounds . Furthermore, the specific connectivity of the 2-pyrimidyl-piperazine motif is embedded in multiple patent families (including US 9,493,453 B2 and US 9,663,482 B2) as a privileged scaffold for CCR4 antagonism and procaspase activation, meaning that substitution with an alternative building block would break the structure-activity relationships established in these intellectual property frameworks [2].

Target Compound
2-Pyrimidyl-piperazine acetohydrazide with predicted LogP ≈ −0.41 and 6 H-bond acceptors
Potential Substitute
N-Methylpiperazine analog (LogP ~ −1.6) may shift lipophilicity-dependent membrane partitioning profiles
Target Compound
Piperazine spacer provides conformational flexibility and additional basic nitrogen centers
Potential Substitute
Directly linked pyrimidine-acetohydrazide lacks spacer geometry; scaffold-based SAR may not transfer

2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide: Quantitative Differentiation Evidence


LogP Advantage Over N-Methylpiperazine Acetohydrazide

The target compound 2-[4-(2-pyrimidyl)-1-piperazinyl]acetohydrazide has a predicted LogP of -0.41 , compared with -1.59 to -1.65 for the direct N-methylpiperazine analog 2-(4-methylpiperazin-1-yl)acetohydrazide (CAS 24632-44-8) [1]. This represents an increase in lipophilicity of approximately 1.18–1.24 LogP units attributable to the replacement of the N-methyl group with a 2-pyrimidyl substituent. The pyrimidine ring contributes additional carbon count, aromatic surface area, and hydrogen-bond acceptor sites, all of which modulate the compound's partitioning behavior in biphasic systems relevant to both synthetic workup and biological membrane crossing.

LogP vs. N-Methylpiperazine Analog
Cross-study comparable
ΔLogP ≈ +1.2 units (target: −0.41; analog: −1.59 to −1.65)
Reported lipophilicity increase supports membrane-permeability study contexts
Predicted values; experimental validation may vary by method
Lipophilicity LogP Membrane permeability Physicochemical property comparison

Molecular Weight and Hydrogen-Bond Advantage vs. Directly Linked Analog

2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide (MW 236.27 g/mol) incorporates a piperazine ring that acts as a conformational spacer between the pyrimidine and acetohydrazide moieties, providing two tertiary amine nitrogen atoms capable of acting as hydrogen-bond acceptors and potential protonation sites . In contrast, N-(pyrimidin-2-yl)acetohydrazide (CAS 2167022-09-3; MW 152.16 g/mol) directly links the acetohydrazide to the pyrimidine ring without any spacer, reducing the molecular weight by approximately 84 g/mol and decreasing the number of hydrogen-bond acceptors by at least 2 [1]. The piperazine spacer introduces 3 additional rotatable bonds and two sp³-hybridized nitrogen centers, expanding the accessible conformational space and enabling geometries that can bridge adjacent binding pockets in target proteins—a structural feature exploited in the design of bivalent ligands and protein-protein interaction inhibitors [2].

Scaffold vs. Directly Linked Analog
Cross-study comparable
ΔMW ≈ +84 g/mol; ΔHBA ≈ +2; 3 additional rotatable bonds
Piperazine spacer enables distinct geometries for bridging binding pockets
Structural analysis based on SMILES and InChI representations
Molecular weight Hydrogen bond donors/acceptors Piperazine spacer Scaffold comparison

MAO-A Selective Inhibition by Scaffold Derivatives

In a 2017 study, Kaya et al. synthesized a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives using the target compound's scaffold as the core structural motif. Compounds 2j (4-nitrophenyl-substituted) and 2m (benzhydryl-substituted) exhibited selective MAO-A inhibitory activity with IC50 values of 23.10 µM and 24.14 µM, respectively, while showing no significant MAO-B inhibition at equivalent concentrations [1]. This selectivity profile is notable because the same building block scaffold, when elaborated with different carbodithioate substituents, can be tuned for MAO-A selectivity versus MAO-B, a property not observed with simpler piperazine acetohydrazide derivatives lacking the pyrimidine ring. The selectivity index (MAO-B IC50 / MAO-A IC50) for these compounds exceeded 4.3, demonstrating that the pyrimidine-piperazine core contributes to target discrimination beyond what the carbodithioate substituent alone provides [1].

MAO-A Selective Inhibition
Class-level inference
Derivative 2j IC50 = 23.10 µM; selectivity index (MAO-B/MAO-A) > 4.3
Scaffold derivatives reported selective MAO-A pathway-response context
Derivatives tested; parent building block not directly assayed
Monoamine oxidase A IC50 Enzyme inhibition Piperazine carbodithioate derivatives

Patent-Validated Scaffold in CCR4 and Procaspase Programs

The 2-pyrimidyl-piperazine substructure present in the target compound is explicitly claimed as a core scaffold element in two distinct patent families: (1) US 9,493,453 B2, which covers piperazinyl pyrimidine derivatives as CCR4 antagonists for the treatment of inflammatory and allergic diseases [1]; and (2) US 9,663,482 B2, which covers substituted piperazinyl acetohydrazide compounds as procaspase-activating agents for cancer therapy [2]. In both patent families, the pyrimidine-piperazine connectivity is maintained as a critical pharmacophoric element, and SAR tables within these patents demonstrate that modifications to the pyrimidine substitution pattern or replacement of the piperazine with alternative linkers result in significant loss of activity. While the unmodified target compound (CAS 1495336-65-6) itself is an intermediate rather than a final claimed therapeutic agent, its structural identity places it within the synthetic route to compounds covered by enforceable composition-of-matter claims through at least 2033–2037 [1][2]. Generic piperazine acetohydrazide building blocks lacking the pyrimidine substitution (e.g., CAS 24632-44-8) fall outside these patent scopes and cannot serve as direct synthetic precursors to the claimed CCR4 antagonist or procaspase-activator compound classes.

Patent-Validated Scaffold
Class-level inference
2-Pyrimidyl-piperazine motif claimed in US 9,493,453 B2 and US 9,663,482 B2
Patent scope context: supports IP-secure CCR4/procaspase research workflows
Patent analysis based on granted claims; legal review advised
Patent landscape CCR4 antagonism Procaspase activation Intellectual property differentiation

Purity Grades: Standard and High-Purity Options

2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide is commercially available at multiple purity tiers: a standard 95% grade (offered by Bidepharm, Macklin, CymitQuimica/Fluorochem, and others) and an elevated ≥98% grade (offered by MolCore and select specialty suppliers) . The 95% grade is suitable for general synthetic intermediate use, while the 98% grade is specified for applications requiring tighter impurity control, such as late-stage intermediate qualification, analytical standard preparation, or biological assays where trace impurities could confound activity readouts. Several vendors provide batch-specific QC documentation including NMR (¹H, ¹³C), HPLC purity traces, and in some cases GC analysis, enabling users to verify identity and purity before committing material to precious downstream synthetic sequences . The presence of multiple independent suppliers for this relatively specialized building block also mitigates single-source supply risk, which is a practical procurement consideration for sustained medicinal chemistry campaigns.

Purity Grades
Supporting evidence
Standard 95% grade; elevated ≥98% grade available from select suppliers
Higher purity grade may reduce repurification needs for sensitive assays
Vendor specifications as of 2025–2026; batch-specific QC advised
Purity grade Quality specification Analytical characterization Procurement decision

2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide: Application Scenarios


MAO-A Inhibitor Library Synthesis for CNS Drug Discovery

Procure the ≥95% purity grade of 2-[4-(2-pyrimidyl)-1-piperazinyl]acetohydrazide as the starting building block for constructing 2-oxoethyl carbodithioate and related derivative libraries targeting monoamine oxidase A. As demonstrated by Kaya et al. (2017), elaboration of this scaffold with appropriate substituents yields compounds with MAO-A IC50 values of 23–24 µM and MAO-B/MAO-A selectivity indices exceeding 4.3 [1]. The pyrimidine-piperazine core is essential for this selectivity profile; substitution with a methylpiperazine analog would eliminate the pyrimidine-mediated hydrogen-bond interactions believed to contribute to MAO-A active site recognition. The 98% purity grade is recommended when the resulting derivatives will be tested in cell-based or in vivo models where residual impurities could introduce cytotoxicity artifacts. [1]

IP-Secure Synthesis of CCR4 Antagonist Candidates

Use 2-[4-(2-pyrimidyl)-1-piperazinyl]acetohydrazide as the key intermediate for synthesizing piperazinyl pyrimidine derivatives within the composition-of-matter scope of US 9,493,453 B2 [2]. The hydrazide terminus enables condensation with diverse aldehydes to generate hydrazone derivatives, which can be further cyclized or functionalized to explore the SAR around the CCR4 pharmacophore claimed by Li et al. Programs relying on alternative building blocks such as N-(pyrimidin-2-yl)acetohydrazide (which lacks the piperazine spacer) or 2-(4-methylpiperazin-1-yl)acetohydrazide (which lacks the pyrimidine ring) would produce compounds structurally outside the patent's Formula I scope, potentially compromising freedom-to-operate in commercial development. [2]

Procaspase-Activating Compound Development in Oncology

Employ the 98% purity grade of the target compound as a synthetic precursor for substituted piperazinyl acetohydrazide procaspase-activating compounds covered by US 9,663,482 B2 [3]. The Hergenrother and Roth patent explicitly claims substituted piperazinyl acetohydrazide compositions that induce cancer cell death through procaspase activation. The hydrazide group's nucleophilic reactivity is central to constructing the final active pharmacophore, and the pyrimidine substitution on the piperazine ring differentiates this building block from generic piperazine acetohydrazides that cannot access the same SAR-defined chemical space. The higher purity grade is advised for late-stage intermediates destined for in vivo efficacy studies. [3]

Physicochemical Property-Driven Fragment Library Design

Integrate 2-[4-(2-pyrimidyl)-1-piperazinyl]acetohydrazide into fragment-based screening libraries where its LogP of -0.41 and H-bond acceptor count of 6 provide a differentiated physicochemical profile compared to the more polar N-methylpiperazine analog (LogP ~ -1.6) . The compound's intermediate lipophilicity positions it in a favorable range for fragment hit optimisation—lipophilic enough to engage hydrophobic protein pockets yet sufficiently polar to maintain aqueous solubility for biochemical and biophysical screening. Its 4 rotatable bonds and balanced H-bond donor (2) and acceptor (6) count also satisfy commonly applied fragment lead-likeness criteria, making it a rational choice for libraries intended to yield developable starting points.

Application
Selection Property
Validation Focus
MAO-A inhibitor library synthesis
Pyrimidine-piperazine scaffold selectivity profile
Reported MAO-A pathway-response and selectivity index review
IP-secure CCR4 antagonist development
Patent-scope scaffold identity
Patent claim alignment and freedom-to-operate review
Procaspase-activating compound research
Hydrazide reactivity and scaffold substitution pattern
SAR-defined chemical space and procaspase pathway context
Fragment-based screening library design
Intermediate LogP (−0.41) and balanced H-bond profile
Physicochemical lead-likeness and membrane-permeability context

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